molecular formula C8H6BrClF3N B13012072 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13012072
M. Wt: 288.49 g/mol
InChI Key: CHIMNVFWGSKQBL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-chlorophenyl)ethanone
  • 4-Bromo-3-chlorophenylboronic acid
  • 3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Uniqueness

1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine is unique due to the presence of trifluoromethyl and ethanamine groups, which impart distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrClF3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

CHIMNVFWGSKQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Br

Origin of Product

United States

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